molecular formula C17H17N3O5S B11597648 methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 618075-67-5

methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11597648
CAS No.: 618075-67-5
M. Wt: 375.4 g/mol
InChI Key: GCXQDNKTAOBCIV-UHFFFAOYSA-N
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Description

Methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazole ring fused with a pyrimidine ring, and various substituents such as nitrophenyl, ethyl, and methyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then reacted with thiourea under acidic conditions to yield the thiazolopyrimidine core structure. The final step involves esterification with methanol to produce the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides (R-X) and bases (e.g., sodium hydride, NaH) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various alkyl or aryl substituted derivatives.

Scientific Research Applications

Methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The thiazolopyrimidine core structure can bind to nucleic acids and proteins, affecting their function and stability. These interactions result in various biological effects, such as antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Methyl 2-ethyl-7-methyl-5-(2-aminophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Methyl 2-ethyl-7-methyl-5-(2-chlorophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Uniqueness

Methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This compound’s specific combination of functional groups and core structure makes it a valuable candidate for various research applications and potential therapeutic uses .

Properties

CAS No.

618075-67-5

Molecular Formula

C17H17N3O5S

Molecular Weight

375.4 g/mol

IUPAC Name

methyl 2-ethyl-7-methyl-5-(2-nitrophenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H17N3O5S/c1-4-12-15(21)19-14(10-7-5-6-8-11(10)20(23)24)13(16(22)25-3)9(2)18-17(19)26-12/h5-8,12,14H,4H2,1-3H3

InChI Key

GCXQDNKTAOBCIV-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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